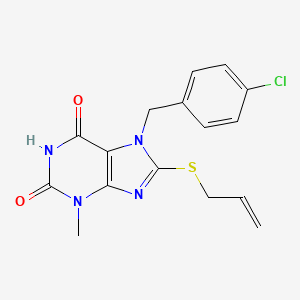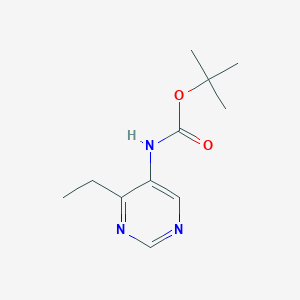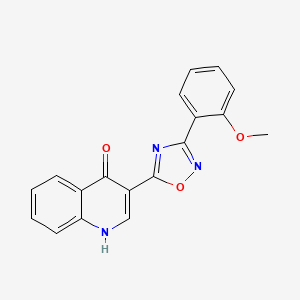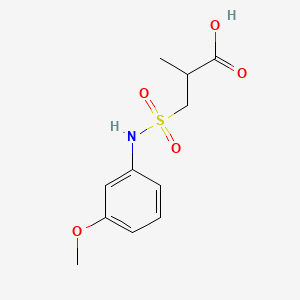![molecular formula C17H16N2O7S B2582203 3-metil-5-((3-((6-metil-2-oxo-2H-piran-4-il)oxi)azetidin-1-il)sulfonil)benzo[d]oxazol-2(3H)-ona CAS No. 2034271-95-7](/img/structure/B2582203.png)
3-metil-5-((3-((6-metil-2-oxo-2H-piran-4-il)oxi)azetidin-1-il)sulfonil)benzo[d]oxazol-2(3H)-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-5-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a fascinating organic compound known for its unique chemical structure and diverse applications in several fields of science, particularly chemistry, biology, and medicine. This compound is characterized by the presence of multiple functional groups, including benzo[d]oxazol, pyran, and azetidin, making it highly reactive and suitable for various chemical reactions and applications.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound serves as a key intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable tool for developing new synthetic pathways and understanding reaction mechanisms.
Biology: In biology, the compound is studied for its potential as a biochemical probe. Its ability to interact with various biological molecules opens up possibilities for research in cellular processes and molecular biology.
Medicine: Medically, 3-methyl-5-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is explored for its potential therapeutic effects. Preliminary studies suggest it may have anti-inflammatory and anti-cancer properties, making it a candidate for drug development.
Industry: Industrially, the compound is used in the manufacture of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for producing high-performance polymers and coatings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-5-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one involves several steps. Typically, the synthesis starts with the preparation of the benzo[d]oxazole core, followed by the introduction of the methyl, azetidinyl, and pyranyl groups. Common reagents used in the synthesis include:
Sulfonyl chlorides
Sodium hydride
Benzoxazole derivatives
Pyranone derivatives
Reaction conditions generally require controlled temperature and pressure settings, along with the use of catalysts like palladium or platinum to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as mentioned above. to improve efficiency and yield, optimized reaction conditions and advanced equipment, such as continuous flow reactors, are often employed. The use of automated systems ensures precise control over reaction parameters, thereby enhancing the overall production process.
Análisis De Reacciones Químicas
Types of Reactions: This compound undergoes various chemical reactions, including:
Oxidation: : Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: : Often achieved using lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions are common, with reagents like sodium ethoxide.
Major Products: Major products formed from these reactions include modified benzo[d]oxazol compounds, which can further undergo polymerization or other complex transformations.
Mecanismo De Acción
The exact mechanism by which this compound exerts its effects varies depending on its application. Generally, it functions by interacting with specific molecular targets, such as enzymes or receptors, thereby modulating their activity. In medicinal applications, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis.
Comparación Con Compuestos Similares
Similar Compounds:
3-methyl-5-((3-(alkyl)azetidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one
5-((3-(pyridin-2-yl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one
Uniqueness: Compared to similar compounds, 3-methyl-5-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one stands out due to its unique combination of functional groups. This structure endows it with distinct reactivity and stability, making it particularly suitable for specific applications in scientific research and industry.
Propiedades
IUPAC Name |
3-methyl-5-[3-(2-methyl-6-oxopyran-4-yl)oxyazetidin-1-yl]sulfonyl-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O7S/c1-10-5-11(6-16(20)24-10)25-12-8-19(9-12)27(22,23)13-3-4-15-14(7-13)18(2)17(21)26-15/h3-7,12H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDUNEVJQGEJBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-tert-butyl-2-{5-ethoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B2582122.png)
![5-(3-chlorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2582128.png)


![2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2582131.png)
![Methyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2582133.png)
![5-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2582135.png)
![3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2582136.png)

![1-(5-chloro-2-methylphenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2582138.png)
![N-(4-chlorophenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2582139.png)

